

Spectroscopic Elucidation of 5-Bromo-7-nitroquinoline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Bromo-7-nitroquinoline

Cat. No.: B8228411

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This technical guide provides an in-depth analysis of the spectroscopic characteristics of **5-Bromo-7-nitroquinoline**, a substituted quinoline of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of public experimental data for this specific molecule, this document leverages established principles of spectroscopic analysis, data from analogous structures, and predictive methodologies to offer a robust framework for its characterization. The focus is on providing a practical, field-proven understanding of how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) can be employed to elucidate and confirm the structure of **5-Bromo-7-nitroquinoline**.

Molecular Structure and Spectroscopic Overview

5-Bromo-7-nitroquinoline possesses a quinoline core, a bicyclic aromatic heterocycle, substituted with a bromine atom at the 5-position and a nitro group at the 7-position. These substituents significantly influence the electronic distribution within the aromatic system, which in turn dictates the molecule's interaction with electromagnetic radiation and its fragmentation behavior. This guide will dissect the expected spectroscopic signatures arising from this unique molecular architecture.

5-Bromo-7-nitroquinoline

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Caption: Molecular structure of **5-Bromo-7-nitroquinoline**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **5-Bromo-7-nitroquinoline** is anticipated to be dominated by the characteristic vibrations of the nitro group and the aromatic quinoline ring.

Predicted Infrared Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1530 - 1550	Strong	Asymmetric NO ₂ stretch
~1340 - 1360	Strong	Symmetric NO ₂ stretch
~3050 - 3100	Medium-Weak	Aromatic C-H stretch
~1600, ~1500, ~1450	Medium-Weak	Aromatic C=C and C=N ring stretching
~800 - 900	Strong	C-H out-of-plane bending
~600 - 700	Medium-Weak	C-Br stretch

Interpretation of the IR Spectrum

The most prominent features in the predicted IR spectrum are the two strong absorption bands corresponding to the nitro group (NO₂) vibrations. The asymmetric stretch is expected at a higher wavenumber than the symmetric stretch.^{[1][2]} The presence of both a strong electron-withdrawing nitro group and a halogen on the quinoline ring will influence the precise position of these bands.^{[3][4]}

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will contain a series of bands due to the stretching vibrations of

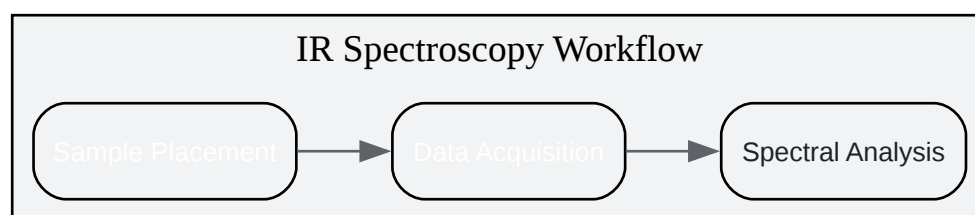
the carbon-carbon and carbon-nitrogen bonds within the quinoline ring. The pattern of C-H out-of-plane bending bands in the 800-900 cm^{-1} region can sometimes provide information about the substitution pattern of the aromatic ring.[5] The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A general protocol for obtaining an IR spectrum of a solid sample like **5-Bromo-7-nitroquinoline** is as follows:

- **Sample Preparation:** A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
- **Data Acquisition:** The ATR accessory is placed in the sample compartment of an FT-IR spectrometer. The spectrum is acquired over a typical range of 4000-400 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

The choice of ATR-FT-IR is based on its simplicity, speed, and the minimal sample preparation required.



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Caption: A simplified workflow for IR spectral acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **5-Bromo-7-nitroquinoline** is predicted to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The chemical shifts are significantly influenced by the electron-withdrawing effects of the nitrogen atom in the quinoline ring and the nitro group, as well as the bromine atom.^[6]

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	~8.9 - 9.1	dd	J \approx 4.5, 1.5
H-3	~7.5 - 7.7	dd	J \approx 8.5, 4.5
H-4	~8.8 - 9.0	dd	J \approx 8.5, 1.5
H-6	~8.4 - 8.6	d	J \approx 2.0
H-8	~9.0 - 9.2	d	J \approx 2.0

Interpretation of the ^1H NMR Spectrum

- H-2 and H-4: These protons are adjacent to the nitrogen atom and are therefore significantly deshielded, appearing at the downfield end of the spectrum. They will appear as doublets of doublets due to coupling with H-3 and a smaller long-range coupling to each other.
- H-8: This proton is in the peri position to the quinoline nitrogen and is also strongly deshielded. The presence of the adjacent nitro group at position 7 will further deshield H-8, likely making it one of the most downfield signals. It is expected to appear as a doublet due to coupling with H-6.
- H-6: This proton will also be deshielded by the adjacent nitro group. It is expected to appear as a doublet due to coupling with H-8.

- H-3: This proton is the most upfield of the aromatic protons, being the least affected by the electron-withdrawing groups. It will appear as a doublet of doublets due to coupling with both H-2 and H-4.

Predicted ^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum will show nine signals for the nine carbon atoms in the quinoline ring. The chemical shifts are influenced by the electronegativity of the nitrogen, bromine, and nitro group.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~150 - 152
C-3	~122 - 124
C-4	~135 - 137
C-4a	~128 - 130
C-5	~120 - 122
C-6	~125 - 127
C-7	~148 - 150
C-8	~128 - 130
C-8a	~147 - 149

Interpretation of the ^{13}C NMR Spectrum

- The carbons directly attached to the nitrogen (C-2 and C-8a) and the nitro group (C-7) are expected to be the most deshielded.
- The carbon bearing the bromine atom (C-5) will also be influenced, though the effect of bromine on carbon chemical shifts is more complex than that of nitrogen or a nitro group.
- The remaining carbons will have chemical shifts in the typical aromatic region, with their precise values determined by their position relative to the substituents.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **5-Bromo-7-nitroquinoline** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

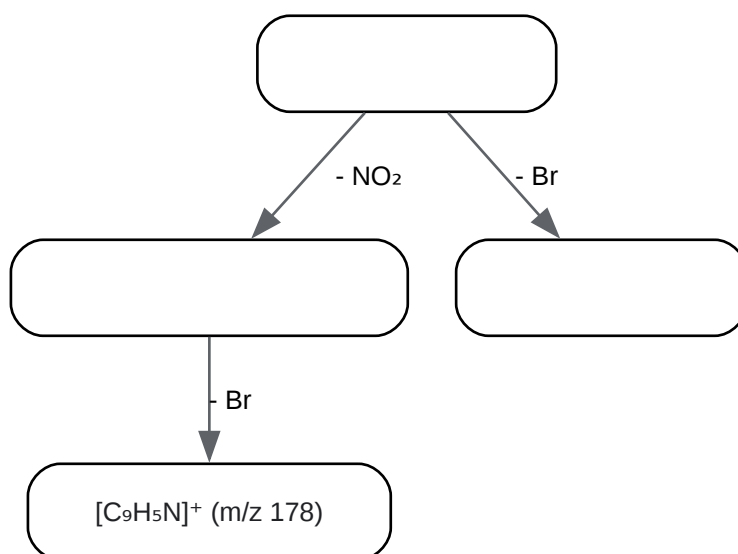
Predicted Mass Spectrometry Data

For **5-Bromo-7-nitroquinoline** (Molecular Formula: C₉H₅BrN₂O₂), the predicted molecular weight is approximately 252.96 g/mol .

m/z	Interpretation
253/255	Molecular ion peak ([M] ⁺) showing the characteristic isotopic pattern for one bromine atom (1:1 ratio for ⁷⁹ Br and ⁸¹ Br).
207/209	Loss of NO ₂ radical ([M - NO ₂] ⁺).
178	Loss of Br radical from the [M - NO ₂] ⁺ fragment.
128	Loss of Br radical from the molecular ion ([M - Br] ⁺).

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br isotopes are in an approximate 1:1 ratio). Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO_2) as a radical, and for bromoaromatic compounds, the loss of the bromine radical. The relative intensities of these fragment ions will depend on the ionization energy and the stability of the resulting ions.



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Caption: Plausible fragmentation pathway for **5-Bromo-7-nitroquinoline** in mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).
- **Ionization:** In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of **5-Bromo-7-nitroquinoline**. By understanding the fundamental principles of IR, NMR, and MS, and by considering the electronic effects of the bromo and nitro substituents on the quinoline core, researchers can confidently approach the characterization of this and related molecules. The provided protocols offer a starting point for experimental work, and the detailed interpretations serve as a roadmap for data analysis. The synthesis and full experimental characterization of **5-Bromo-7-nitroquinoline** would be a valuable contribution to the chemical literature.

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